molecular formula C11H12FNO B13214361 4-(2-Fluoro-5-methylphenyl)pyrrolidin-2-one

4-(2-Fluoro-5-methylphenyl)pyrrolidin-2-one

Cat. No.: B13214361
M. Wt: 193.22 g/mol
InChI Key: JWPOVUGOXLNQCQ-UHFFFAOYSA-N
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Description

4-(2-Fluoro-5-methylphenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are widely used in medicinal chemistry due to their versatile biological activities. The presence of a fluorine atom and a methyl group on the phenyl ring enhances the compound’s chemical properties, making it a valuable scaffold in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-5-methylphenyl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-fluoro-5-methylbenzylamine with succinic anhydride under acidic conditions to form the desired pyrrolidinone ring . The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a catalyst like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-5-methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Fluoro-5-methylphenyl)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-5-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

4-(2-Fluoro-5-methylphenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

    Pyrrolidin-2-one: Lacks the fluorine and methyl substituents, resulting in different chemical and biological properties.

    4-(2-Chloro-5-methylphenyl)pyrrolidin-2-one: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activities.

    4-(2-Fluoro-5-ethylphenyl)pyrrolidin-2-one:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H12FNO

Molecular Weight

193.22 g/mol

IUPAC Name

4-(2-fluoro-5-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C11H12FNO/c1-7-2-3-10(12)9(4-7)8-5-11(14)13-6-8/h2-4,8H,5-6H2,1H3,(H,13,14)

InChI Key

JWPOVUGOXLNQCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)C2CC(=O)NC2

Origin of Product

United States

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